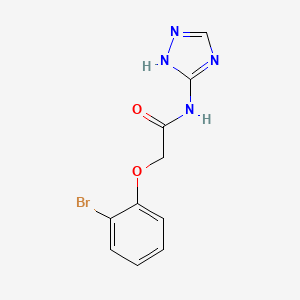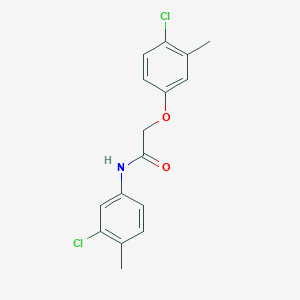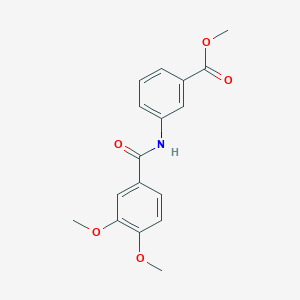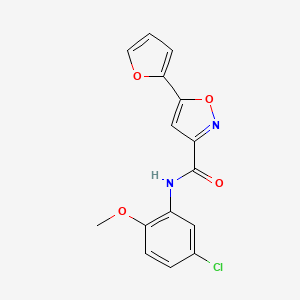![molecular formula C19H28N2O5 B5600092 3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600092.png)
3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.19982200 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A study highlighted the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, like 3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, for their potential as antihypertensive agents. These compounds were tested in rats for their blood pressure-lowering effects. Notably, certain derivatives demonstrated alpha-adrenergic blocking activity, suggesting their role in managing hypertension (Caroon et al., 1981).
Supramolecular Arrangements
Research on derivatives of 1,3-diazaspiro[4.5]decane, which is structurally related to the compound , has been conducted to understand their molecular and crystal structures. This study provides insights into how substituents on the cyclohexane ring influence supramolecular arrangements, a key aspect in the design of new materials and pharmaceuticals (Graus et al., 2010).
Neuroprotective Effects
Another study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives and examined their protective effects against brain edema and memory deficits caused by certain toxins. These compounds were found to inhibit calcium uptake in the brain, suggesting their potential as neuroprotective agents (Tóth et al., 1997).
Antibacterial and Antifungal Properties
A series of 1,4-diazaspiro[4.5]decane derivatives, which are chemically related to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds showed potential as new antibacterial and antifungal agents, indicating the broader applicability of the diazaspirodecane framework in drug discovery (Thanusu et al., 2011).
Crystal Structure Analysis
Research into the crystal structures of compounds with oxaspiro groups has been conducted. This includes the study of new compounds fused with 3,4,5-trimethoxybenzyl and 6,10-dioxaspiro groups, providing valuable information on molecular interactions and stability. Such studies are crucial in the development of new pharmaceuticals and materials (Zeng et al., 2018).
Eigenschaften
IUPAC Name |
3-ethyl-8-[(2,3,4-trimethoxyphenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-5-21-13-19(26-18(21)22)8-10-20(11-9-19)12-14-6-7-15(23-2)17(25-4)16(14)24-3/h6-7H,5,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZAIJYAMRUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)

![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5600033.png)
![N-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}methanesulfonamide](/img/structure/B5600052.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
acetic acid](/img/structure/B5600059.png)
![N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5600066.png)

![1-(trans-4-hydroxycyclohexyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600074.png)


![spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine](/img/structure/B5600100.png)

